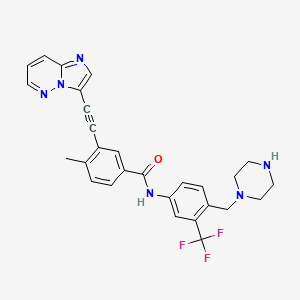

Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)-

Vue d'ensemble

Description

AP-24567, also known as N-Desmethyl ponatinib, is a CYP3A4-mediated metabolite.

Activité Biologique

Benzamide, specifically the compound 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)- , is known for its potent biological activity, particularly as a multi-targeted receptor tyrosine kinase inhibitor. This compound is more commonly referred to as Ponatinib (AP24534), which has gained attention for its efficacy in treating certain types of cancers, particularly chronic myeloid leukemia (CML).

- IUPAC Name : N-[3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl]-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzamide

- CAS Number : 943319-70-8

- Molecular Formula : C29H27F3N6O

- Molecular Weight : 532.56 g/mol

Ponatinib acts primarily as a pan-BCR-ABL inhibitor , targeting the BCR-ABL fusion protein that is responsible for the pathogenesis of CML. It demonstrates high potency against both wild-type and mutant forms of this protein, notably the T315I mutation, which is often resistant to other treatments. The inhibition of BCR-ABL results in decreased proliferation and survival of leukemic cells.

Biological Activity

Research has shown that Ponatinib exhibits significant biological activity through several mechanisms:

- Inhibition of Tyrosine Kinases :

- Antitumor Effects :

- Clinical Efficacy :

Case Studies and Clinical Trials

Several studies highlight the effectiveness of Ponatinib in treating CML:

- O'Hare et al. (2009) : Demonstrated that Ponatinib effectively inhibits the T315I mutant form of BCR-ABL in vitro and in vivo models .

- Gozgit et al. (2011) : Reported on the compound's potent activity against FLT3-driven acute myeloid leukemia, indicating its broader applicability beyond CML .

Toxicity and Side Effects

Despite its efficacy, Ponatinib is associated with several side effects, including:

- Cardiovascular events (e.g., hypertension)

- Pancreatitis

- Myelosuppression

Monitoring and management strategies are essential for patients undergoing treatment with this compound.

Summary Table of Biological Activity

| Property | Value |

|---|---|

| Target Kinases | BCR-ABL, T315I mutant ABL |

| IC50 Values | ABL: 0.4 nM; T315I: 2.0 nM |

| Tumor Size Reduction | Significant in preclinical models |

| Clinical Application | Effective for CML resistant cases |

| Notable Side Effects | Cardiovascular issues, pancreatitis |

Applications De Recherche Scientifique

The compound "Benzamide, 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)-" is also known as ponatinib hydrochloride . This drug has applications in cancer treatment, specifically for chronic myeloid leukemia (CML) .

Scientific Research Applications

Ponatinib is a potent pan-inhibitor of BCR-ABL, including the T315I mutation, which is a mutation that causes resistance to currently approved agents for CML treatment . The drug's design incorporates a carbon-carbon triple bond linker, which allows it to overcome the increased bulk of the Ile315 side chain .

Efficacy Against BCR-ABL Kinase

Ponatinib inhibits the kinase activity of both native BCR-ABL and the T315I mutant with low nanomolar (nM) IC50 values . It also potently inhibits the proliferation of corresponding Ba/F3-derived cell lines .

In vivo Studies

In studies involving mice injected intravenously with BCR-ABL(T315I) expressing Ba/F3 cells, daily oral administration of ponatinib significantly prolonged their survival . This suggests the potential for ponatinib to be an effective treatment for CML, including in patients who are resistant to other therapies .

Alternative Chemical Names

Propriétés

IUPAC Name |

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F3N6O/c1-19-4-5-21(15-20(19)7-9-24-17-33-26-3-2-10-34-37(24)26)27(38)35-23-8-6-22(25(16-23)28(29,30)31)18-36-13-11-32-12-14-36/h2-6,8,10,15-17,32H,11-14,18H2,1H3,(H,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRBKHJXXYLTAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCNCC3)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943319-87-7 | |

| Record name | AP-24567 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943319877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AP-24567 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EMP4AZ4U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.